(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid
Overview
Description
(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Drug Discovery
Efficient Synthesis for Novel Compounds : A study by Vijayakumar et al. (2014) discusses the synthesis of novel pyridopyrimidines, showcasing the interest in developing new synthetic routes for pyrimidine derivatives which might be related to the chemical structure . This illustrates the ongoing research in creating efficient synthesis methods for potentially bioactive compounds (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014).
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel piperidine carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, highlighting the potential anticancer applications of piperidine derivatives. This suggests that compounds with a piperidine moiety may have therapeutic relevance in cancer treatment and genetic studies (Vinaya Kambappa, G. K. Chandrashekara, et al., 2017).
Chemical Structure and Biological Activity
- Synthesis of Pyrano and Pyrimido Derivatives : Research by Paronikyan et al. (2016) on synthesizing pyrano and pyrimido derivatives involving piperidine illustrates the chemical versatility and potential biological applications of such structures, indicating a broad interest in piperidine derivatives for their possible biological and pharmacological properties (E. Paronikyan, S. Dashyan, et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Novel Antimicrobial Fluoroquinolone Derivatives : Srinivasan et al. (2010) synthesized fluoroquinolone derivatives with piperidine and evaluated their antimicrobial activities, showing the potential of piperidine derivatives as bases for developing new antimicrobial agents. This underscores the exploration of such compounds in addressing microbial resistance (S. Srinivasan, Raja Mohmed Beema Shafreen, et al., 2010).
Anti-Inflammatory and Analgesic Agents from Benzodifuranyl Derivatives : A study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from benzodifuranyl and evaluating them as anti-inflammatory and analgesic agents, indicating the ongoing search for new therapeutic compounds with enhanced efficacy and safety profiles (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Properties
IUPAC Name |
(3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-13-10-5-6-14-11(15-10)19-9-4-3-7-16(8-9)12(17)18/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)(H,13,14,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHVVOPJECKMTF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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